molecular formula C13H19NO5 B11489094 ethyl 5-(4-hydroxy-2,2-dimethyltetrahydro-2H-pyran-4-yl)-1,2-oxazole-3-carboxylate

ethyl 5-(4-hydroxy-2,2-dimethyltetrahydro-2H-pyran-4-yl)-1,2-oxazole-3-carboxylate

Cat. No.: B11489094
M. Wt: 269.29 g/mol
InChI Key: XRIOGXWYZMZDQU-UHFFFAOYSA-N
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Description

Ethyl 5-(4-hydroxy-2,2-dimethyltetrahydro-2H-pyran-4-yl)-1,2-oxazole-3-carboxylate is a complex organic compound with a unique structure that combines elements of pyran, oxazole, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(4-hydroxy-2,2-dimethyltetrahydro-2H-pyran-4-yl)-1,2-oxazole-3-carboxylate typically involves multi-step organic reactions. The starting materials often include ethyl oxazole-3-carboxylate and 4-hydroxy-2,2-dimethyltetrahydro-2H-pyran. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-hydroxy-2,2-dimethyltetrahydro-2H-pyran-4-yl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The oxazole ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired product and include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the ester group may produce alcohols.

Scientific Research Applications

Ethyl 5-(4-hydroxy-2,2-dimethyltetrahydro-2H-pyran-4-yl)-1,2-oxazole-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-(4-hydroxy-2,2-dimethyltetrahydro-2H-pyran-4-yl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (4-hydroxy-2,2-dimethyltetrahydro-2H-pyran-4-yl)acetate
  • Ethyl 2-(4-hydroxy-2,2-dimethyltetrahydro-2H-pyran-4-yl)acetate

Uniqueness

Ethyl 5-(4-hydroxy-2,2-dimethyltetrahydro-2H-pyran-4-yl)-1,2-oxazole-3-carboxylate is unique due to its combination of pyran, oxazole, and ester functionalities, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H19NO5

Molecular Weight

269.29 g/mol

IUPAC Name

ethyl 5-(4-hydroxy-2,2-dimethyloxan-4-yl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C13H19NO5/c1-4-17-11(15)9-7-10(19-14-9)13(16)5-6-18-12(2,3)8-13/h7,16H,4-6,8H2,1-3H3

InChI Key

XRIOGXWYZMZDQU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2(CCOC(C2)(C)C)O

Origin of Product

United States

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